molecular formula C5H7NO2 B3057132 Piperidine-3,5-dione CAS No. 769070-04-4

Piperidine-3,5-dione

Cat. No.: B3057132
CAS No.: 769070-04-4
M. Wt: 113.11 g/mol
InChI Key: KIBFBTVPDRASNT-UHFFFAOYSA-N
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Description

Piperidine-3,5-dione is a heterocyclic organic compound featuring a six-membered ring with two carbonyl groups at the 3 and 5 positions This compound is a derivative of piperidine, which is a saturated nitrogen-containing heterocycle

Scientific Research Applications

Piperidine-3,5-dione has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

Piperidine derivatives have therapeutic potential against various diseases such as cancer, inflammation, hypertension, and asthma . They regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Akt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IB, etc .

Safety and Hazards

Piperidine-3,5-dione is irritating to eyes and the respiratory system. It is advised to avoid inhalation and contact with eyes, skin, and clothing. It is also recommended to avoid dust formation and to keep containers tightly closed in a dry, cool, and well-ventilated place .

Future Directions

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Piperidine-3,5-dione can be synthesized through several methods, including:

    Oxidation of Piperidine: One common method involves the oxidation of piperidine using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Cyclization Reactions: Another approach is the cyclization of appropriate precursors, such as amino acids or dipeptides, under acidic or basic conditions.

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of pyridine derivatives. This process is often carried out using catalysts such as palladium or rhodium under high pressure and temperature conditions.

Chemical Reactions Analysis

Types of Reactions: Piperidine-3,5-dione undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form more complex structures.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming piperidine-3,5-diol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Grignard reagents, organolithium compounds.

Major Products:

    Oxidation: Higher oxidation states of piperidine derivatives.

    Reduction: Piperidine-3,5-diol.

    Substitution: Various substituted piperidine derivatives.

Comparison with Similar Compounds

    Piperidine-2,4-dione: Another piperidine derivative with carbonyl groups at the 2 and 4 positions.

    Pyrrolidine-2,5-dione: A five-membered ring analog with similar reactivity.

    Piperidine-2,6-dione: A derivative with carbonyl groups at the 2 and 6 positions.

Uniqueness: Piperidine-3,5-dione is unique due to its specific positioning of carbonyl groups, which imparts distinct reactivity and potential for forming diverse chemical structures. This makes it a valuable compound in synthetic organic chemistry and drug development.

Properties

IUPAC Name

piperidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c7-4-1-5(8)3-6-2-4/h6H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIBFBTVPDRASNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CNCC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50505212
Record name Piperidine-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50505212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

769070-04-4
Record name Piperidine-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50505212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
Piperidine-3,5-dione
Reactant of Route 5
Piperidine-3,5-dione
Reactant of Route 6
Piperidine-3,5-dione

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